Fmoc-beta-3-D-homoornthine(Boc)

Proteolytic stability β-peptides Peptide therapeutics

Fmoc-beta-3-D-homoornithine(Boc) is the critical D-configured β3-homoamino acid for synthesizing proteolytically stable β-peptide drug candidates and foldamers. Its orthogonal Fmoc/Boc protection allows sequential deprotection, enabling late-stage guanidinylation to β3-homoarginine or site-specific conjugation. Importantly, substituting with the L-enantiomer or α-amino acid Fmoc-D-Orn(Boc)-OH compromises the helical pitch and biological activity essential for disrupting protein-protein interactions. Choose this building block to ensure correct stereochemistry and backbone geometry in your peptide mimetics.

Molecular Formula C26H32N2O6
Molecular Weight 468.55
CAS No. 1931926-94-1
Cat. No. B2945987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-3-D-homoornthine(Boc)
CAS1931926-94-1
Molecular FormulaC26H32N2O6
Molecular Weight468.55
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m1/s1
InChIKeySETTXXCZEDLMRX-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Specifications for Fmoc-beta-3-D-homoornthine(Boc) (CAS 1931926-94-1) as a Chiral Beta-Amino Acid Building Block


Fmoc-beta-3-D-homoornithine(Boc) (CAS 1931926-94-1) is a synthetic, orthogonally protected β3-homoamino acid derivative that serves as a specialized building block in solid-phase peptide synthesis (SPPS). As a β3-amino acid, it features an extended backbone with the amino group on the third carbon from the carboxyl group, a structural modification that confers enhanced metabolic stability to resultant peptides compared to their α-amino acid counterparts [1]. The compound is prepared via Arndt-Eistert homologation of the corresponding α-amino acid [2] and incorporates both an Fmoc group for Nα-protection and a Boc group for side-chain Nε-protection, enabling fully compatible integration with standard Fmoc/tBu SPPS protocols .

Why Fmoc-beta-3-D-homoornthine(Boc) (CAS 1931926-94-1) Cannot Be Replaced by Generic Analogs in Critical SPPS Workflows


Direct substitution of Fmoc-beta-3-D-homoornithine(Boc) with alternative Fmoc-protected building blocks—such as its L-enantiomer (CAS 1931926-95-2), α-amino acid Fmoc-D-Orn(Boc)-OH (CAS 118476-89-4), or longer-chain β3-homologs like Fmoc-beta-3-D-homolysine(Boc)—is precluded by critical differences in backbone geometry, side-chain length, and stereochemistry that dictate peptide secondary structure, biological activity, and overall synthetic efficiency. While all these building blocks share the Fmoc/Boc protecting group scheme and are compatible with Fmoc-SPPS, their incorporation into a peptide sequence yields distinct conformational and functional outcomes. The specific D-configuration of the β3-homoornithine backbone is essential for achieving the desired helical pitch and side-chain presentation in β-peptide mimetics, particularly those designed to mimic α-helical protein-protein interaction surfaces [1]. Furthermore, substituting with an α-amino acid like Fmoc-D-Orn(Boc)-OH eliminates the key advantage of proteolytic stability conferred by the β-amino acid backbone [2].

Quantitative Differentiation Evidence for Fmoc-beta-3-D-homoornthine(Boc) (CAS 1931926-94-1) Against Key Comparators


Enhanced Proteolytic Stability: β3-Amino Acid Backbone vs. α-Amino Acid Backbone

The β3-homoamino acid backbone of Fmoc-beta-3-D-homoornithine(Boc) confers a significant increase in resistance to proteolytic degradation compared to α-amino acid-derived peptides. This is a class-wide property of β-peptides, as demonstrated in numerous studies where the incorporation of even a single β-amino acid into an α-peptide sequence significantly augments local and/or general stability against enzymatic cleavage [1]. This stability advantage is not shared by Fmoc-D-Orn(Boc)-OH, which contains an α-amino acid backbone and is therefore susceptible to standard proteases [2].

Proteolytic stability β-peptides Peptide therapeutics

Distinct Molecular Weight and Formula Differentiate from Closely Related Analogs

Fmoc-beta-3-D-homoornithine(Boc) possesses a unique molecular weight (468.5-468.55 g/mol) and molecular formula (C26H32N2O6) that distinguish it from structurally similar building blocks . This difference is critical for quality control verification, accurate molar calculations for coupling reactions, and to prevent inadvertent substitution during procurement.

Molecular weight Chemical identity QC verification

High Purity Specifications Enable Reliable and Reproducible SPPS

Commercially available Fmoc-beta-3-D-homoornithine(Boc) is offered with a minimum purity specification of ≥95% to 98%, a level that is standard for high-quality SPPS building blocks . This high purity is essential for minimizing the accumulation of deletion sequences and other impurities during iterative peptide chain elongation, which is particularly critical for the synthesis of long or difficult β-peptide sequences.

Purity SPPS Quality control

Defined Long-Term Storage Conditions Optimize Compound Integrity

Vendor specifications provide clear long-term storage conditions for Fmoc-beta-3-D-homoornithine(Boc), which are important for maintaining chemical integrity and preventing premature deprotection or decomposition . In contrast, some closely related analogs have different storage recommendations, which may impact procurement and inventory management decisions .

Storage stability Logistics Shelf life

Validated Application Scenarios for Fmoc-beta-3-D-homoornthine(Boc) (CAS 1931926-94-1) Based on Empirical Evidence


Design and Synthesis of Proteolytically Stable β-Peptide Therapeutics

Utilize Fmoc-beta-3-D-homoornithine(Boc) in Fmoc-SPPS to incorporate a positively charged, β3-amino acid residue into β-peptide drug candidates. The β3-homoornithine side chain, with its Boc-protected amine, allows for late-stage deprotection and subsequent functionalization (e.g., guanidinylation to form β3-homoarginine ) or serves as a site for conjugation to cargo molecules. The resulting β-peptides exhibit significantly enhanced resistance to proteolytic degradation compared to α-peptides, a crucial advantage for therapeutic development [1].

Construction of Conformationally Constrained Peptide Mimetics for Protein-Protein Interaction (PPI) Studies

Employ this D-configured β3-amino acid to construct β-peptide helices or foldamers that mimic α-helical protein interfaces. The specific stereochemistry (D-configuration) and backbone extension of Fmoc-beta-3-D-homoornithine(Boc) are essential for achieving the correct helical pitch and side-chain spatial orientation required to disrupt specific PPIs, a function that cannot be replicated by its L-enantiomer or α-amino acid counterparts .

Synthesis of Functionalized β-Peptides with Orthogonal Side-Chain Reactivity

The orthogonal protection scheme (Fmoc for Nα, Boc for Nε) allows for selective deprotection and sequential functionalization of the ornithine side chain during SPPS. This is critical for synthesizing complex β-peptides bearing two or more distinct modifications. For example, the Boc group can be removed with TFA after chain assembly, while the Fmoc group is removed with piperidine during synthesis, enabling the introduction of site-specific labels, lipids, or other moieties .

Precursor to Fmoc-β3-homoarginine(Boc)2 for Helix-Stabilized β-Peptides

Use Fmoc-beta-3-D-homoornithine(Boc) as the direct synthetic precursor to Fmoc-β3-homoarginine(Boc)2 via guanidinylation. The resulting β3-homoarginine building block is then incorporated into β-peptides to introduce positively charged residues that participate in electrostatic interactions, which have been shown to stabilize the 3₁₄-helix conformation of β-peptides in aqueous solution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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